1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-

Thermal stability Polymer coloration Polystyrene processing

1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- (CAS 17772-51-9), systematically identified by CAS Common Chemistry as a quinophthalone-class heterocyclic compound bearing fused indenone and 3-hydroxyquinoline moieties , is industrially synonymous with C.I. Solvent Yellow 114 (C.I.

Molecular Formula C18H11NO3
Molecular Weight 289.3 g/mol
CAS No. 17772-51-9
Cat. No. B092116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-
CAS17772-51-9
Molecular FormulaC18H11NO3
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C3=C(C4=CC=CC=C4C3=O)O)O
InChIInChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,20-21H
InChIKeyAAQBHIGARPQBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- (CAS 17772-51-9): Procurement-Grade Identity and Core Specifications


1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- (CAS 17772-51-9), systematically identified by CAS Common Chemistry as a quinophthalone-class heterocyclic compound bearing fused indenone and 3-hydroxyquinoline moieties [1], is industrially synonymous with C.I. Solvent Yellow 114 (C.I. 47020) and C.I. Disperse Yellow 54. The European Chemicals Agency (ECHA) classifies this substance as Skin Sens. 1 (H317) and Aquatic Chronic 4 (H413) under the harmonised CLP criteria, establishing a defined regulatory baseline for procurement [2]. Its dual identity as both a high-performance polymer-soluble dye and a pharmacopeial reference standard (Terbutaline Related Substance B) distinguishes it from generic solvent yellow dyes and underpins its selection in applications demanding thermal robustness, optical clarity, and analytical traceability.

Why Generic Substitution of CAS 17772-51-9 with Other Solvent Yellow Dyes Carries Technical and Regulatory Risk


Solvent yellow dyes are not functionally interchangeable, despite shared colour index numbering. The quinophthalone backbone of CAS 17772-51-9 (Solvent Yellow 114) delivers a thermal processing window, lightfastness ceiling, and migration-resistance profile that diverge materially from pyrazolone (e.g., Solvent Yellow 93), azo (e.g., Solvent Yellow 16), and earlier-generation quinoline dyes (e.g., Quinoline Yellow SS). A comparative technical analysis of polymer-soluble yellows confirms that resin-specific heat stability, shade trajectory, and transparency retention can shift dramatically between near-neighbour dyes, making direct drop-in replacement without re-validation a source of colour shift, premature fade, or extractables non-compliance [1]. The evidence below quantifies these gaps across key procurement-relevant dimensions.

Quantitative Differentiation Evidence for CAS 17772-51-9 Against Closest Comparator Solvent Dyes


Heat Resistance in Polystyrene (PS): +40°C Advantage Over Solvent Yellow 16

Under identical test conditions of 0.05% dye loading with 1.0% titanium dioxide in polystyrene (5-minute exposure), CAS 17772-51-9 (Solvent Yellow 114) demonstrates a heat resistance ceiling of 300°C [1], compared with 260°C for the azo-based Solvent Yellow 16 (C.I. 12700) . This 40°C differential (15.4% higher tolerable processing temperature) directly expands the usable resin portfolio and permits higher-throughput extrusion or injection moulding without thermal degradation of the colorant.

Thermal stability Polymer coloration Polystyrene processing

Light Fastness (Blue Wool Scale): Two-Grade Superiority Over Solvent Yellow 16

On the 8-step blue wool scale (ISO 105-B02 / DIN EN ISO 4892-2), where grade 8 represents the highest resistance to photodegradation, CAS 17772-51-9 achieves a rating of 7–8 in transparent PS coloration at 0.05% dye loading [1]. The azo-based Solvent Yellow 16 (C.I. 12700), evaluated under comparable pigment concentration conditions, is rated at only 5–6 . This two-grade differential reflects the intrinsic photostability advantage conferred by the quinophthalone chromophore over the azo chromophore.

Light fastness Weather resistance Blue wool scale

Heat Resistance in ABS and Polycarbonate: 40–60°C Advantage Over Solvent Yellow 93

In acrylonitrile-butadiene-styrene (ABS) with 1.0% TiO₂, CAS 17772-51-9 maintains heat resistance to 280°C (4% TiO₂ loading) [1], whereas Solvent Yellow 93 (C.I. 48160, pyrazolone class) drops to only 220–240°C under comparable TiO₂ loading . In polycarbonate (PC) with 1.0% TiO₂, CAS 17772-51-9 reaches 340°C [1], compared with 300°C for Solvent Yellow 93 . This 40°C (PC) to 60°C (ABS) differential is consistent with the qualitative industry guidance that Solvent Yellow 114 is frequently shortlisted for higher-temperature resins such as PC, whereas Solvent Yellow 93 is predominantly favoured in styrenic systems with moderate thermal demands [2].

ABS coloration Polycarbonate dyeing High-temperature engineering plastics

Melting Point and Structural Integrity: +24°C Advantage Over Quinoline Yellow SS (C.I. 47000)

CAS 17772-51-9 exhibits a melting point of 264–265°C as reported in manufacturer technical datasheets for Solvaperm Yellow 2G (264°C; density 1.47 g/cm³) and independently confirmed at 265°C in comprehensive property tables [1]. The earlier-generation quinophthalone analogue Quinoline Yellow SS (C.I. 47000, Solvent Yellow 33) melts at 240°C [2]. The 24–25°C higher melting point of CAS 17772-51-9 reflects the stabilising contribution of the 3-hydroxy substituent on the quinoline ring, which reinforces intramolecular hydrogen bonding and reduces volatility at elevated processing temperatures.

Thermal stability Melting point Quinophthalone dye class

Multi-Media Fastness to Bleeding: Verified Non-Staining Across Five Simulant Media

MACROLEX® Yellow G Gran (the LANXESS commercial form of CAS 17772-51-9) has been tested for fastness to bleeding and shows no staining of distilled water, 2% by weight acetic acid, 10% by volume ethanol, coconut oil, or peanut oil when evaluated on 0.1% dyeings of PS, ABS, SAN, PMMA, PC, PET, and PVC-U, in accordance with German BfR recommendations (saturated filter paper strips, 5 h at 50°C) . This five-media, seven-polymer non-staining profile provides a level of documentary assurance that generic solvent dyes rarely match without supplementary barrier or encapsulation strategies [1].

Migration resistance Extractables Food-contact compliance

Pharmacopeial Identity: Unique Designation as Terbutaline EP-Related Substance B

CAS 17772-51-9 is specifically listed as 特布他林相关物质B (Terbutaline Related Substance B) in the Chinese pharmacopeial impurity catalogue, identifying it as a defined impurity arising during the synthesis of terbutaline sulfate, a β₂-adrenoceptor agonist bronchodilator . This regulatory designation is unique among solvent yellow dyes; no other member of the C.I. Solvent Yellow 93/98/163 comparison set holds a corresponding pharmacopeial identity. Consequently, procurement of CAS 17772-51-9 supports dual-use inventory serving both industrial colour formulation and pharmaceutical analytical method development, validation, and batch-release testing.

Pharmaceutical reference standard Impurity profiling Analytical quality control

Evidence-Backed Application Scenarios Where CAS 17772-51-9 Delivers Verifiable Advantage Over Comparator Dyes


High-Temperature Engineering Thermoplastic Coloration (PC, ABS, PBT)

For polycarbonate (PC) injection moulding at melt temperatures of 310–330°C or ABS extrusion above 260°C, CAS 17772-51-9 is supported by quantitative heat resistance data of 340°C in PC and 280°C in ABS, which exceed the thermal ceilings of Solvent Yellow 93 (PC 300°C; ABS 220–240°C) and Solvent Yellow 16 (PS 260°C). This differential, documented in supplier technical datasheets and cross-referenced in the polymer-soluble dyes comparative guide [1], directly reduces the risk of thermal decomposition, shade drift, and volatilisation-related plate-out during high-speed processing, making it the technically justified first choice for transparent and opaque PC, ABS, and PBT colour masterbatches requiring robust thermal headroom .

Long-Lifetime Outdoor and UV-Exposed Plastic Components

Applications such as automotive interior trim, outdoor furniture, or architectural glazing components that demand multi-year colour retention under solar exposure benefit from the light fastness rating of 7–8 (blue wool scale) verified for CAS 17772-51-9 [1]. This represents a two-grade advantage over azo-based alternatives such as Solvent Yellow 16 (rated 5–6) and positions the compound alongside the most photostable organic colourants available for transparent polymer systems. Formulators targeting long-lifetime warranties or UV-exposed consumer goods can rely on this documented lightfastness margin to reduce field-failure risk and warranty claims .

Food-Contact and Toy-Compliant Colour Formulations Requiring Multi-Media Migration Documentation

The MACROLEX® Yellow G Gran technical datasheet provides pre-verified fastness-to-bleeding data across five simulant media (water, acetic acid, ethanol, coconut oil, peanut oil) and seven polymer matrices (PS, ABS, SAN, PMMA, PC, PET, PVC-U) under BfR-recommended test conditions [1]. This multi-media, multi-polymer documentation package shortens the regulatory qualification timeline for food-contact plastics under EU 10/2011 and toy safety standards, reducing the need for costly in-house migration screening that would be required for less thoroughly characterised generic solvent dyes .

Pharmaceutical Analytical Method Development and Quality Control (Terbutaline Impurity Profiling)

As the designated Terbutaline Related Substance B in pharmacopeial impurity catalogues, CAS 17772-51-9 serves as a certified reference standard for HPLC method development, system suitability testing, and batch-release impurity quantification of terbutaline sulfate active pharmaceutical ingredient [1]. This regulatory identity is unique within the solvent yellow dye class and enables pharmaceutical analytical laboratories to procure a single, traceable substance that fulfills both impurity-marker and chromatographic-system-suitability roles, eliminating the need to qualify a separate dye-standard source .

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